N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide
Description
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a fused pyrrolo[2,3-b]quinoxaline core. Key substituents include:
- 3-tosyl group (p-toluenesulfonyl): Introduces steric bulk and lipophilicity.
- Cyclopropanecarboxamide: Likely improves metabolic stability due to the rigid cyclopropane ring.
This compound is hypothesized to target pathways involving cystic fibrosis transmembrane conductance regulator (CFTR) or kinases, given structural similarities to known modulators .
Properties
IUPAC Name |
N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXROJBYNHLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)NC(=O)C5CC5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline ring system.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction, typically using tosyl chloride in the presence of a base such as pyridine.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine source.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through amidation reactions using cyclopropanecarboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the tosyl group, converting it to a sulfonamide or even further to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analysis
The compound is compared below with N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives , a class of CFTR modulators described in a 2021 European patent ().
Table 1: Structural and Hypothesized Functional Differences
Key Differences and Implications
Core Structure: The pyrroloquinoxaline core in the target compound is associated with kinase inhibition (common in oncology targets), whereas the pyridine core in the patent derivative is linked to CFTR modulation. This suggests divergent therapeutic applications. The fused quinoxaline system may improve DNA intercalation or protein-binding affinity compared to simpler heterocycles.
The pyridinylsulfonyl group in the patent compound balances lipophilicity and polarity, favoring CFTR binding .
Amino Group: The 2-amino substituent in the target compound could facilitate hydrogen bonding with target proteins, a feature absent in the patent derivative.
Research Findings and Limitations
Patent-Based Insights ()
Knowledge Gaps
- No direct data on the target compound’s potency (e.g., IC50), bioavailability, or toxicity.
- The impact of the pyrroloquinoxaline core on CFTR activity remains speculative.
Biological Activity
N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is a complex organic compound that has attracted attention due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological significance. The tosyl group enhances the compound's electronic properties, potentially influencing its interaction with biological targets. The cyclopropanecarboxamide moiety may contribute to the overall stability and reactivity of the molecule.
The mechanism of action for this compound involves its ability to interact with specific molecular targets such as kinases and other enzymes. These interactions can lead to inhibition of enzymatic activity or modulation of signaling pathways critical for cancer cell proliferation and survival.
Table 1: Mechanistic Insights
| Target | Mechanism | Effect |
|---|---|---|
| EphA3 Kinase | Inhibition | Reduces tumor growth in lymphoma models |
| PDE-4 Enzyme | Inhibition | Induces apoptosis in zebrafish models |
Biological Activity in Cancer Models
Recent studies have demonstrated that compounds related to the pyrrolo[2,3-b]quinoxaline scaffold exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in lymphoma models.
Case Study: Efficacy Against Lymphoma
In a study evaluating the efficacy of quinoxaline derivatives, this compound was tested in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anti-cancer properties attributed to its kinase inhibitory activity .
Inhibition Profiles
The compound's inhibition profile has been characterized using various assays. Notably, it has been shown to inhibit EphA3 and EphB4 kinases effectively. These kinases are involved in critical cellular processes such as angiogenesis and cell migration.
Table 2: Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | EphA3 | 5.4 | High |
| Compound B | EphB4 | 89 | Moderate |
Gene Expression Profiling
Gene expression analysis following treatment with this compound revealed alterations in pathways associated with cell cycle regulation and apoptosis. Notably, K562 leukemia cells exhibited a significant downregulation of genes promoting cell survival when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
